(E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 3,5-difluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3,5-Dichlorophenyl)-4-oxobut-2-enoic acid: Similar structure but with chlorine atoms instead of fluorine.
(E)-4-(3,5-Dimethylphenyl)-4-oxobut-2-enoic acid: Contains methyl groups instead of fluorine.
(E)-4-(3,5-Difluorophenyl)-4-oxobut-2-enoic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The presence of fluorine atoms in this compound imparts unique electronic properties, such as increased electronegativity and stability, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(E)-4-(3,5-difluorophenyl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h1-5H,(H,14,15)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQZDAAALHOTO-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)C(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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